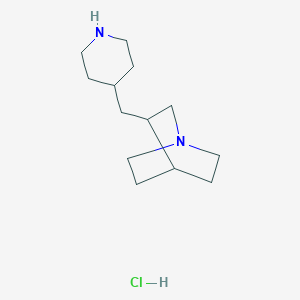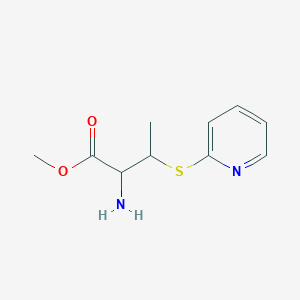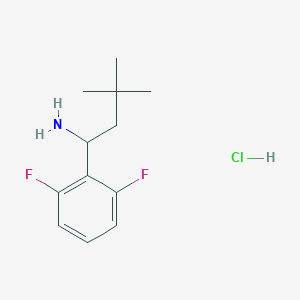
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as DFDMA, is a novel drug-like compound that has recently been studied for its potential applications in pharmaceutical and biomedical research. DFDMA is a small molecule that is structurally similar to the widely used drug-like compound, phenylbutazone. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFDMA has been found to possess a unique mechanism of action that is distinct from other drug-like compounds. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFDMA.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Seeberger et al. (2007) discusses a method for protecting sulfonic acids using a compound structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This method involves selective silylation and Michael-type addition with secondary amines, highlighting its potential in synthesizing protected derivatives of taurine (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Photochemical Reactions
- Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution. Their study provides insights into the behavior of fluorinated compounds in photochemical processes, which could be relevant for understanding the properties of 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (Schwarzer & Weber, 2014).
Applications in Antineoplastic Agents
- Pettit et al. (2003) reported on the synthesis and biological evaluation of antineoplastic agents, including compounds structurally related to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research indicates potential applications in cancer treatment (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Development of Chiral Palladacycles
- Yap et al. (2014) developed a novel chiral palladacycle using a compound similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This research could provide a framework for the use of such compounds in asymmetric catalysis (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Organohalogen Chemistry
- In organohalogen chemistry, Said and Tipping (1972) explored reactions involving compounds structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research contributes to understanding the synthesis and reactivity of organohalogen compounds (Said & Tipping, 1972).
Novel Fluorinated Polyimides
- Chung and Hsiao (2008) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, related to the chemical of interest. This research is significant for applications in materials science, especially in the development of new polymers (Chung & Hsiao, 2008).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAGIRDWFPUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



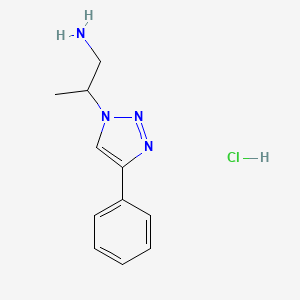
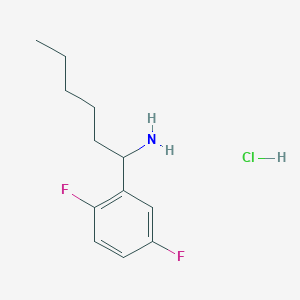
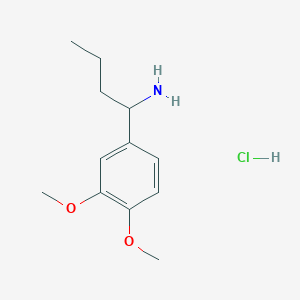
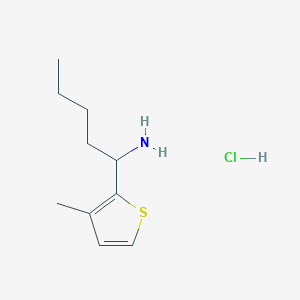

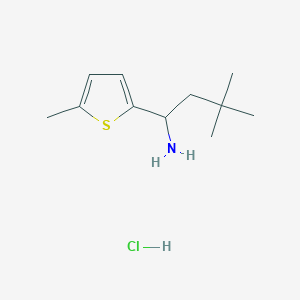
![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)
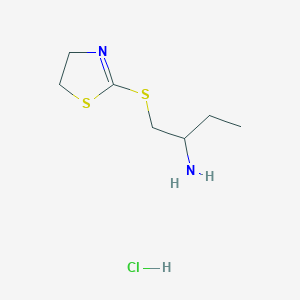
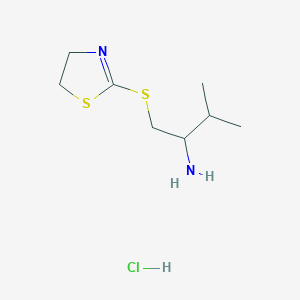

![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)
